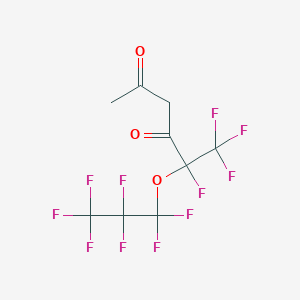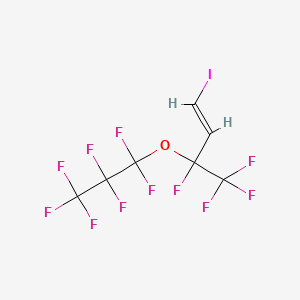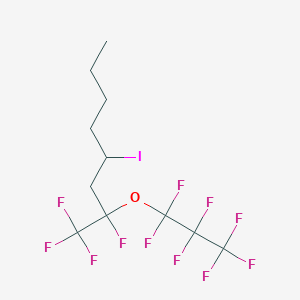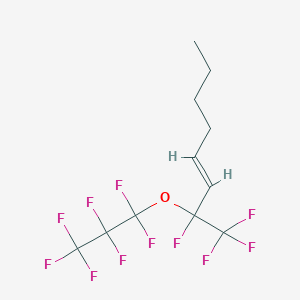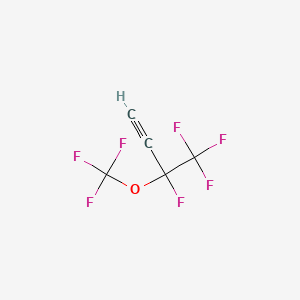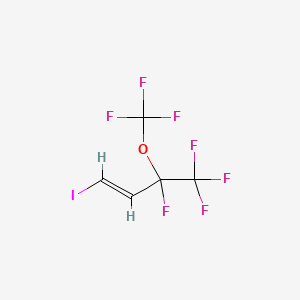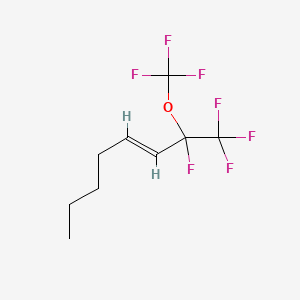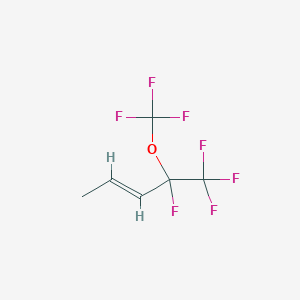
6-Bromo-4-(4-chlorophenyl)-3-phenylchromen-2-one
Overview
Description
6-Bromo-4-(4-chlorophenyl)-3-phenylchromen-2-one is a type of flavanone, a class of compounds widely distributed in plant families . These heterocyclic compounds have attracted significant interest due to their wide range of pharmacological properties, including anticancer, antimicrobial, antiproliferative, anti-inflammatory, cardiovascular, antimalarial, antiangiogenic, radical scavenging, and hypotensive activities .
Synthesis Analysis
The synthesis of this compound involves acid- or base-mediated cyclization (intramolecular Michael addition) of the corresponding chalcone (1,3-diphenyl-2-propene-1-one) precursors prepared, in turn, by acid- or base-mediated Claisen–Schmidt condensation reaction between 2-hydroxyacetophenones and benzaldehyde derivatives .Molecular Structure Analysis
The molecular structure of this compound was solved using X-ray single crystal data collected on a Bruker D8 Venture diffractometer . All hydrogen atoms were placed at idealized positions and refined as riding atoms with isotropic parameters 1.2 or 1.5 times those of their parent atoms .Chemical Reactions Analysis
The introduction of one or more halogen atoms into A or B-ring of flavonoids affords the corresponding halogenated derivatives with potential biological activity . Halogen atoms are very useful to modulate the electronic and steric characteristics of drugs and may also influence the hydrophilic-hydrophobic balance of the molecules .Physical And Chemical Properties Analysis
The compound forms colorless plate crystals . The crystals for X-ray analysis were prepared by slow evaporation . More specific physical and chemical properties such as melting point, solubility, and stability were not found in the retrieved papers.Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, flavanones in general have been found to exhibit a wide range of pharmacological properties . For instance, substitution at position 6 of the flavanone nucleus with a bromine atom was found to lead to 6-bromoflavanone or 6-bromoflavone derivatives with elevated anxiolytic properties .
properties
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClO2/c22-15-8-11-18-17(12-15)19(14-6-9-16(23)10-7-14)20(21(24)25-18)13-4-2-1-3-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPOGMPDCHVBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)Br)OC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(4-chlorophenyl)-3-phenylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



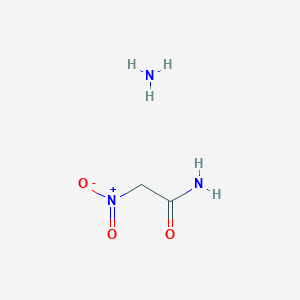

![O1-(3,5-dichlorobenzoyl)-3,5-dibromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzene-1-carbohydroximamide](/img/structure/B3041131.png)


